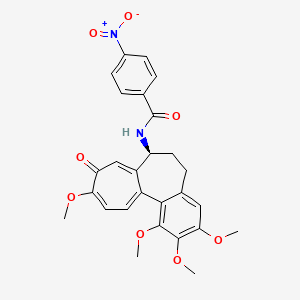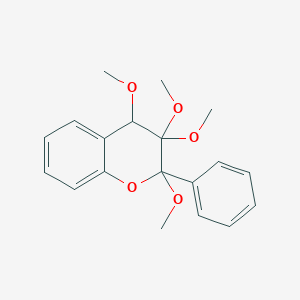
2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. This compound is characterized by its 3,4-dihydro-2-aryl-2H-1-benzopyran skeleton with methoxy and phenyl substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran typically involves the reaction of appropriate phenolic compounds with methoxy-substituted benzopyran precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavanones and flavonoids, such as:
- 2-Phenylchroman
- 3,4-Dihydro-2-phenyl-2H-1-benzopyran
- 2,3,3,4-Tetramethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran derivatives .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which may confer unique chemical reactivity and biological activity. The presence of multiple methoxy groups and a phenyl ring can influence its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
73115-15-8 |
|---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3,3,4-tetramethoxy-2-phenyl-4H-chromene |
InChI |
InChI=1S/C19H22O5/c1-20-17-15-12-8-9-13-16(15)24-18(21-2,19(17,22-3)23-4)14-10-6-5-7-11-14/h5-13,17H,1-4H3 |
InChI Key |
JLCBSKMNVBXFDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2OC(C1(OC)OC)(C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


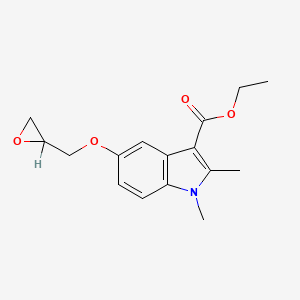
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
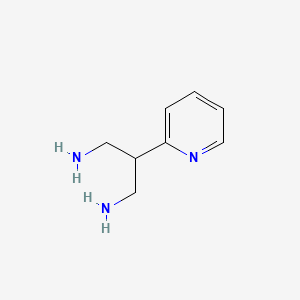
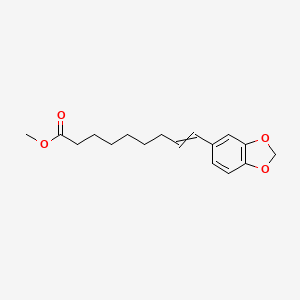

![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
